molecular formula C7H8O B1588347 (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one CAS No. 71155-05-0

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one

Cat. No.: B1588347
CAS No.: 71155-05-0
M. Wt: 108.14 g/mol
InChI Key: LNLLHUHPGPKRBM-WDSKDSINSA-N
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Description

(1R,5S)-Bicyclo[320]hept-2-en-6-one is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a three-membered ring

Scientific Research Applications

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one: This compound has a similar bicyclic structure but includes an ethyl group, which may alter its reactivity and applications.

    (1S,5R)-3-methylbicyclo[3.2.0]hept-2-en-6-one:

Uniqueness

(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one is unique due to its specific stereochemistry and the absence of additional substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying fundamental chemical reactions and developing new synthetic methodologies.

Properties

IUPAC Name

(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLLHUHPGPKRBM-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]2[C@H]1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428675
Record name (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71155-05-0
Record name (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one of interest to researchers?

A: this compound serves as a valuable building block in the synthesis of jatrophane diterpenes []. These naturally occurring compounds exhibit promising biological properties and complex structures, making their synthesis a significant challenge. The enantiomerically pure this compound is particularly useful for constructing the western fragment of Pl-3, a jatrophane diterpene found in Euphorbiaceae plants [].

Q2: How is this compound obtained in the context of the research?

A: Researchers explored the use of biocatalysts, specifically Baeyer-Villiger monooxygenases (BVMOs), to achieve the enantioselective synthesis of this compound []. They screened a library of BVMOs from Mycobacterium tuberculosis H37Rv (MTb) and identified one that effectively catalyzed the oxidation of bicyclo[3.2.0]hept-2-en-6-one, yielding the desired (1R,5S)-enantiomer with high enantiomeric excess (>95%) []. This biocatalytic approach offers a potentially sustainable and efficient method for producing this valuable chiral building block.

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